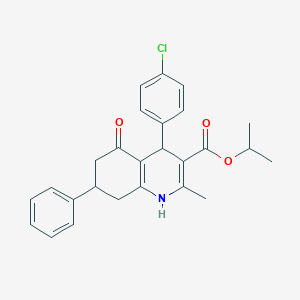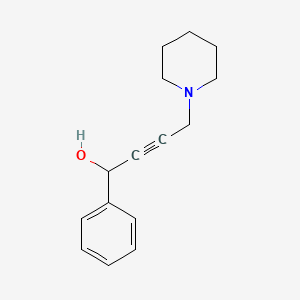![molecular formula C19H16N4O3 B5213027 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used to study various biological processes and pathways.
作用机制
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline inhibits JAK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of tyrosine residues on JAK2, which is necessary for its activation. By inhibiting JAK2, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can block the activation of downstream effectors such as STAT3 and STAT5. This ultimately leads to the inhibition of various biological processes that are regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can inhibit cell proliferation, induce apoptosis, and block the migration and invasion of cancer cells. In vivo studies have shown that 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can inhibit tumor growth and metastasis in various animal models. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
One of the main advantages of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its specificity for JAK2. This allows researchers to study the JAK/STAT pathway without affecting other pathways that may be regulated by other kinases. Another advantage of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its low toxicity, which makes it suitable for in vivo studies. However, one limitation of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is its relatively low potency compared to other JAK inhibitors. This may require higher concentrations of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline to achieve the desired effects, which could increase the risk of off-target effects.
未来方向
There are many potential future directions for the use of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline in scientific research. One area of interest is in the study of the role of JAK/STAT signaling in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline could be used to study the effects of JAK/STAT inhibition in these diseases and to identify potential therapeutic targets. Another potential future direction is the development of more potent and selective JAK inhibitors based on the structure of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline. This could lead to the development of new drugs for the treatment of various diseases. Finally, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance.
合成方法
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can be synthesized using a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the condensation of 2-nitrobenzaldehyde with 4-morpholineethanol in the presence of a catalytic amount of p-toluenesulfonic acid to form 4-(2-nitrobenzyl)morpholine. This intermediate is then reacted with 2-chloro-3-formylquinoline in the presence of sodium methoxide to yield 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline.
科学研究应用
11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline has been widely used in scientific research to study various biological processes and pathways. One of the most common applications of 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline is in the study of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline inhibits the activity of JAK2, a tyrosine kinase that plays a key role in the JAK/STAT pathway. By inhibiting JAK2, 11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline can block the activation of STAT3 and STAT5, which are downstream effectors of the JAK/STAT pathway.
属性
IUPAC Name |
4-(2-nitro-10H-indolo[3,2-b]quinolin-11-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-23(25)12-5-6-16-14(11-12)19(22-7-9-26-10-8-22)18-17(20-16)13-3-1-2-4-15(13)21-18/h1-6,11,21H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKRGCBUWJJLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C(=NC4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Morpholino-2-nitro-10h-indolo[3,2-b]quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![N,N-diethyl-2-(4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5212951.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212985.png)


![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5213013.png)

![N-1,3-benzodioxol-5-yl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B5213026.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5213032.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5213041.png)